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Executive Summary
Navtemadlin (formerly AMG 232, now KRT-232) is an orally bioavailable, selective small-

molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] Its mechanism of action

centers on disrupting the MDM2-p53 interaction, thereby liberating the p53 tumor suppressor

protein from its primary negative regulator.[2][3] In malignancies with wild-type TP53, this leads

to the restoration of p53 function, inducing cell cycle arrest, senescence, and apoptosis in

cancer cells.[1][2] This document provides a comprehensive technical guide on the

foundational preclinical and clinical studies that have characterized the initial safety and

efficacy profile of navtemadlin, with a particular focus on its development in myelofibrosis

(MF).

Pharmacology and Mechanism of Action
Navtemadlin is a potent antagonist of the MDM2-p53 interaction, binding to MDM2 with high

affinity (dissociation constant [Kd] of 0.045 nM) and inhibiting the interaction with a half-

maximal inhibitory concentration (IC50) of 0.6 nM in biochemical assays.[1] In TP53 wild-type

cancer cell lines, navtemadlin demonstrates potent cellular activity, inhibiting cell growth with

IC50 values of 9.1 nM in the MDM2-amplified SJSA-1 osteosarcoma cell line and 10 nM in the

HCT116 colorectal cancer cell line.[1]
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The restoration of p53 activity by navtemadlin leads to the transcriptional activation of p53

target genes, including those involved in apoptosis.[2] Preclinical studies have shown that

navtemadlin induces the expression of pro-apoptotic BCL-2 family proteins such as Bak, Bax,

and Bim, leading to cytochrome c release and caspase-3 activation.[3] This targeted induction

of apoptosis in malignant cells forms the basis of its therapeutic rationale.
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Figure 1: Navtemadlin's mechanism of action in restoring p53 function.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b612071?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.2217/fon-2022-0901
https://www.benchchem.com/product/b612071?utm_src=pdf-body
https://ashpublications.org/blood/article/140/Supplement%201/5936/492156/Elucidating-the-Mechanism-of-Action-MOA-of
https://www.benchchem.com/product/b612071?utm_src=pdf-body-img
https://www.benchchem.com/product/b612071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Efficacy
In vivo studies using murine xenograft models of human cancers with wild-type TP53

demonstrated navtemadlin's potent antitumor activity. In an MDM2-amplified SJSA-1

osteosarcoma model, oral administration of navtemadlin resulted in robust, dose-dependent

tumor growth inhibition, with complete tumor regression observed in the majority of mice at

higher doses.[4][5] These effects were correlated with the induction of the p53 target gene,

p21, in tumor tissues.[4]

In preclinical models of myeloid malignancies, navtemadlin demonstrated dose-dependent

activity in reducing leukemic cell burden and significantly prolonged survival in a murine

patient-derived xenograft model of myeloproliferative neoplasm-blast phase.[6] Furthermore, in

MOLM-13 TP53 wild-type xenografts, navtemadlin monotherapy at 100 mg/kg led to

prolonged survival, with all mice alive at the study's termination on day 113.[3]

Clinical Development and Efficacy in Myelofibrosis
The clinical development of navtemadlin has been most prominent in patients with

myelofibrosis, particularly those who are relapsed or refractory to Janus kinase (JAK) inhibitors.

[1]

Phase 3 BOREAS Study (NCT03662126)
The BOREAS trial was a global, randomized, phase 3 study evaluating navtemadlin
monotherapy against the best available therapy (BAT) in patients with TP53-wild-type

myelofibrosis who were relapsed or refractory to JAK inhibitor therapy.[7]

Experimental Protocol: BOREAS Study

Study Design: Randomized, open-label, multicenter, global Phase 3 trial.[7]

Patient Population: Adults with primary or secondary myelofibrosis with wild-type TP53,

relapsed or refractory to JAK inhibitor treatment, with intermediate- or high-risk disease per

the Dynamic International Prognostic Scoring System (DIPSS), and peripheral blasts <10%.

[7]

Randomization: 2:1 ratio to receive either navtemadlin or BAT.[7]
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Treatment Arms:

Navtemadlin: 240 mg administered orally once daily on days 1-7 of a 28-day cycle.[7][8]

Best Available Therapy (BAT): Included hydroxyurea, chemotherapy, immunomodulatory

drugs, or supportive care (JAK inhibitors were excluded).[7]

Primary Endpoints: Spleen volume reduction of at least 35% (SVR35) and total symptom

score reduction of at least 50% (TSS50) at week 24.[9]

BOREAS Phase 3 Study Workflow
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1
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Figure 2: Simplified workflow of the BOREAS Phase 3 clinical trial.

Efficacy Results:

The BOREAS study demonstrated that navtemadlin monotherapy led to statistically significant

and clinically meaningful improvements in key disease endpoints compared to BAT.[1] At 24

weeks, navtemadlin nearly tripled the rate of SVR35 and doubled the rate of TSS50

improvement.[1][8]
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Efficacy Endpoint
(at Week 24)

Navtemadlin
(n=123)

Best Available
Therapy (BAT)
(n=60)

p-value

Spleen Volume

Reduction ≥35%

(SVR35)

15%[8][9] 5%[8][9] 0.08[7]

Total Symptom Score

Reduction ≥50%

(TSS50)

24%[8][9] 12%[8][9] 0.05[7]

Mean Absolute

Change in TSS from

Baseline

-4.6[9][10] +0.9[9][10] 0.0078[9][10]

Disease-Modifying Activity:

Navtemadlin has also shown evidence of disease-modifying activity.[1] Treatment was

associated with significant reductions in bone marrow fibrosis, circulating CD34+ malignant

progenitor cells, and the variant allele frequency (VAF) of driver gene mutations.[1][2]

Biomarker Response Navtemadlin
Best Available Therapy
(BAT)

Bone Marrow Fibrosis

Reduction
48% of patients[8] 24% of patients[8]

Median Change in CD34+

Cells from Baseline (Week 24)
-70% (n=48)[10] -38% (n=19)[10]

Reduction in Driver Gene VAF

≥50% (Week 24)
21% of patients (n=82)[10] 12% of patients (n=33)[10]

Phase 1b/2 Combination Study (KRT-232-109 /
NCT04485260)
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This study evaluated navtemadlin as an add-on therapy to ruxolitinib in patients with

myelofibrosis who had a suboptimal response to ruxolitinib alone.[10]

Experimental Protocol: KRT-232-109 Study

Study Design: Open-label, multicenter, Phase 1b/2 study.[10][11]

Patient Population: Patients with TP53-wild-type primary or secondary myelofibrosis with a

suboptimal response to ruxolitinib.[10]

Treatment: Navtemadlin added to ongoing ruxolitinib therapy. The recommended Phase 2

dose (RP2D) of navtemadlin was determined to be 240 mg once daily on days 1-7 of a 28-

day cycle.[10]

Primary Endpoints: Determine the RP2D of navtemadlin and SVR35 at week 24.[10]

Efficacy Results (at Week 24, n=19):

Efficacy Endpoint Percentage of Patients

Spleen Volume Reduction ≥25% 42%[10]

Spleen Volume Reduction ≥35% (SVR35) 32%[10]

Total Symptom Score Reduction ≥50% (TSS50) 32%[10]

Safety and Tolerability
The safety profile of navtemadlin has been characterized across multiple clinical trials.[1] The

adverse events are generally predictable and manageable, consistent with the on-target

mechanism of p53 activation in rapidly dividing normal tissues.[1]

Phase 1 Study in Advanced Solid Tumors (AMG 232)
An initial Phase 1, first-in-human study evaluated AMG 232 (navtemadlin) in patients with

TP53-wild-type advanced solid tumors or multiple myeloma.[12][13]

Experimental Protocol: Phase 1 Dose Escalation
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Study Design: Open-label, dose-escalation (n=39) and dose-expansion (n=68) Phase 1

study.[12][13]

Patient Population: Patients with TP53-wild-type refractory solid tumors.[12][13]

Treatment: Once-daily AMG 232 (doses ranging from 15 mg to 960 mg) for seven days every

3 weeks.[12][13]

Primary Objective: Assess safety and determine the maximum tolerated dose (MTD).[12][13]

Safety Findings:

The highest tolerable dose was determined to be 240 mg daily for 7 days every 3 weeks.[12]

[13] Dose-limiting toxicities included thrombocytopenia and neutropenia.[12][13] The most

common adverse events were typically mild to moderate and included:

Diarrhea[12][13]

Nausea[12][13]

Vomiting[12][13]

Fatigue[12][13]

Decreased appetite[12][13]

Anemia[12][13]

Safety in the BOREAS Study
In the Phase 3 BOREAS study, the most common grade 3/4 treatment-emergent adverse

events (TEAEs) were hematologic and gastrointestinal.
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Grade 3/4 Treatment-
Emergent Adverse Events

Navtemadlin
Best Available Therapy
(BAT)

Hematologic

Thrombocytopenia 37%[7] 21%[7]

Anemia 29%[7] 25%[7]

Neutropenia 24%[7] 12%[7]

Gastrointestinal

Diarrhea 5%[7] 2%[7]

Nausea 3%[7] 0%[7]

Vomiting 2%[7] 0%[7]

Gastrointestinal events were predominantly observed during the first week of treatment and

were manageable.[8] Importantly, mean platelet and hemoglobin levels remained stable

throughout the course of the study.[7] The implementation of an intermittent dosing schedule

has been crucial in establishing a therapeutic window that balances efficacy with tolerability.[1]

Future Directions
Ongoing and planned clinical trials are exploring the utility of navtemadlin in combination with

ruxolitinib in earlier lines of myelofibrosis therapy, such as in the Phase 3 POIESIS trial

(NCT06479135) for JAK inhibitor-naïve patients with a suboptimal response.[1][14] Additionally,

its potential is being investigated in other TP53-wild-type malignancies, including endometrial

cancer and small cell lung cancer.[11][15][16]

Conclusion
Initial studies have established navtemadlin as a potent and selective MDM2 inhibitor with a

clear mechanism of action. In patients with relapsed or refractory myelofibrosis, navtemadlin
has demonstrated clinically meaningful efficacy, improving spleen volume, symptom burden,

and disease-related biomarkers. Its safety profile is well-characterized and considered

manageable, with predictable on-target effects. These foundational data support the continued
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development of navtemadlin as a promising new therapeutic agent for TP53-wild-type

malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612071#initial-studies-on-the-safety-and-efficacy-of-
navtemadlin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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